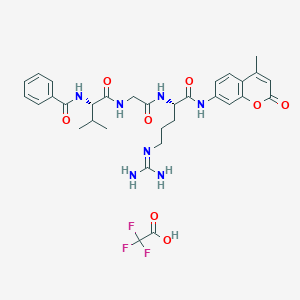

Bz-Val-Gly-Arg-AMC trifluoroacetate

Description

Fundamental Principles of Fluorogenic Probes in Enzyme Activity Quantification

Fluorogenic probes are molecules that are initially non-fluorescent or weakly fluorescent but become highly fluorescent after being acted upon by an enzyme. In the context of protease research, these probes typically consist of a peptide sequence recognized by a specific protease, linked to a fluorophore. A commonly used fluorophore is 7-amino-4-methylcoumarin (B1665955) (AMC). caymanchem.commedchemexpress.com When the peptide is attached to AMC, the fluorophore's fluorescence is quenched. caymanchem.com

The fundamental principle behind their use lies in the enzymatic cleavage of the peptide bond between the recognition sequence and the fluorophore. iris-biotech.de Upon cleavage by the target protease, the fluorophore is released, resulting in a significant increase in fluorescence. caymanchem.comiris-biotech.de This increase in fluorescence can be measured over time using a fluorometer, providing a direct and real-time quantification of the enzyme's activity. nih.gov The rate of the reaction is proportional to the concentration of the active enzyme. This method offers high sensitivity, allowing for the detection of very low levels of protease activity. acs.org

The excitation and emission wavelengths of the released fluorophore are distinct from the substrate-bound form. For instance, free AMC has excitation and emission maxima around 345-380 nm and 440-460 nm, respectively. caymanchem.comwikipedia.org This shift allows for clear and specific detection of the enzymatic reaction.

Overview of Proteolytic Enzymes and their Significance in Biological Research

Proteolytic enzymes, or proteases, are a diverse group of enzymes that perform the essential function of protein hydrolysis. nih.gov They are involved in a multitude of physiological and pathological processes, making them a major focus of biological research. nih.govnih.govresearchgate.net

Key Roles of Proteases in Biological Systems:

Digestion: Breaking down dietary proteins into smaller peptides and amino acids. nih.gov

Protein turnover: Regulating the levels of cellular proteins by degrading old or damaged ones.

Activation of precursors: Many enzymes and hormones are synthesized as inactive precursors (zymogens) and are activated by specific proteolytic cleavage. nih.govpnas.org This is a key mechanism in processes like blood coagulation, fibrinolysis, and the complement system. nih.govpnas.orgpnas.org

Signal transduction: Proteases can initiate or modulate signaling pathways within and between cells. nih.gov

Cellular processes: They play critical roles in cell proliferation, differentiation, apoptosis (programmed cell death), and tissue remodeling. nih.gov

Given their central role in health and disease, proteases are significant targets for drug development. Dysregulation of protease activity is implicated in numerous diseases, including cancer, cardiovascular diseases, inflammatory disorders, and infectious diseases. nih.gov Therefore, understanding the specificity and activity of individual proteases is crucial for developing targeted therapies.

Positioning of Bz-Val-Gly-Arg-AMC Trifluoroacetate (B77799) as a Key Research Tool

Bz-Val-Gly-Arg-AMC trifluoroacetate is a synthetic fluorogenic substrate specifically designed to assay the activity of trypsin-like serine proteases. focusbiomolecules.combachem.comnih.gov These proteases characteristically cleave peptide bonds C-terminal to arginine (Arg) or lysine (B10760008) (Lys) residues. nih.gov The peptide sequence Val-Gly-Arg mimics a natural recognition site for these enzymes.

This compound is particularly valuable for several reasons:

Specificity: The Val-Gly-Arg sequence provides a degree of specificity for certain trypsin-like proteases. bachem.com

Sensitivity: As a fluorogenic substrate, it allows for the highly sensitive detection of enzymatic activity. focusbiomolecules.com

Continuous Monitoring: The assay is continuous, enabling the study of enzyme kinetics in real-time. nih.gov

A primary application of Bz-Val-Gly-Arg-AMC is in measuring the trypsin-like activity of the proteasome, a large protein complex responsible for degrading ubiquitinated proteins. focusbiomolecules.combachem.combiocompare.com It is often used in conjunction with other substrates to dissect the different proteolytic activities of the proteasome. focusbiomolecules.combachem.com Furthermore, its utility extends to studying other trypsin-like proteases involved in various biological pathways. researchgate.net For instance, it has been employed as a substrate for the tricorn core protease from Thermoplasma acidophilum. bachem.com

The trifluoroacetate salt form ensures good solubility and stability of the compound for research applications. focusbiomolecules.comechemi.com

Interactive Data Table: Properties of this compound

| Property | Value |

| Full Name | Benzoyl-Valyl-Glycyl-Arginyl-7-amino-4-methylcoumarin trifluoroacetate |

| CAS Number | 87779-49-5 |

| Molecular Formula | C32H38F3N7O8 |

| Molecular Weight | 705.68 g/mol |

| Excitation Wavelength (Ex) | ~380 nm |

| Emission Wavelength (Em) | ~460 nm |

| Appearance | White solid |

| Solubility | Soluble in DMSO |

| Primary Target | Trypsin-like serine proteases, Proteasome (trypsin-like activity) |

Structure

2D Structure

Properties

IUPAC Name |

N-[(2S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]benzamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H37N7O6.C2HF3O2/c1-17(2)26(37-27(40)19-8-5-4-6-9-19)29(42)34-16-24(38)36-22(10-7-13-33-30(31)32)28(41)35-20-11-12-21-18(3)14-25(39)43-23(21)15-20;3-2(4,5)1(6)7/h4-6,8-9,11-12,14-15,17,22,26H,7,10,13,16H2,1-3H3,(H,34,42)(H,35,41)(H,36,38)(H,37,40)(H4,31,32,33);(H,6,7)/t22-,26-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRRSDFYIYCUYNC-QHTHEMFPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)C3=CC=CC=C3.C(=O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H38F3N7O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

705.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Bz Val Gly Arg Amc Trifluoroacetate As a Specific Protease Substrate

Elucidation of Primary Enzyme Targets for Bz-Val-Gly-Arg-AMC Trifluoroacetate (B77799)

This substrate has been pivotal in identifying and characterizing the activity of several key proteases. Its specific peptide sequence makes it a valuable tool for dissecting the function of enzymes with trypsin-like specificity.

Role as a Substrate for the Trypsin-like Activity of the 20S Proteasome

The 20S proteasome is a cylindrical multi-protein complex responsible for a significant portion of intracellular protein degradation. nih.gov It possesses multiple catalytic activities, including chymotrypsin-like, caspase-like, and trypsin-like activities, which are associated with the β5, β1, and β2 subunits, respectively. nih.govnih.gov The trypsin-like sites specifically cleave peptide bonds following basic amino acid residues like arginine and lysine (B10760008). nih.govyoutube.com

Bz-Val-Gly-Arg-AMC serves as a specific substrate for measuring the trypsin-like activity of the 20S proteasome. glpbio.combachem.com The arginine residue at the P1 position of the peptide is a key recognition element for the trypsin-like active site. youtube.com When the proteasome cleaves the peptide bond between arginine and the 7-amino-4-methylcoumarin (B1665955) (AMC) group, the fluorophore is released, resulting in a measurable increase in fluorescence. This allows for the quantification of the proteasome's trypsin-like activity. glpbio.comsmolecule.com This substrate is often used in conjunction with other specific substrates, such as Suc-LLVY-AMC for chymotrypsin-like activity and Z-LLE-AMC for peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity, to obtain a comprehensive profile of proteasomal function. glpbio.combachem.com

Table 1: Fluorogenic Substrates for 20S Proteasome Activity

| Catalytic Activity | Substrate |

| Trypsin-like | Bz-Val-Gly-Arg-AMC |

| Chymotrypsin-like | Suc-LLVY-AMC |

| Caspase-like/PGPH | Z-LLE-AMC |

Application in Assays for the Tricorn Core Protease from Thermoplasma acidophilum

The Tricorn protease, initially discovered in the archaeon Thermoplasma acidophilum, is a large, hexameric serine protease that acts downstream of the proteasome. nih.govnih.gov It further degrades the oligopeptides generated by the proteasome into smaller peptides. nih.gov Homologs of the Tricorn protease have since been identified in bacteria, indicating a broader distribution than initially thought. nih.gov

Bz-Val-Gly-Arg-AMC has been successfully employed as a substrate to assay the activity of the Tricorn core protease from Thermoplasma acidophilum. glpbio.combachem.com The enzymatic properties of the recombinant Tricorn protease from Streptomyces coelicolor were found to be very similar to the complex from Thermoplasma acidophilum, suggesting a conserved substrate specificity. nih.gov The use of Bz-Val-Gly-Arg-AMC in these assays helps to functionally characterize this class of proteases and understand their role in cellular protein turnover.

Mechanistic Insights into Enzymatic Cleavage and Fluorophore Release

The utility of Bz-Val-Gly-Arg-AMC as a protease substrate lies in its carefully designed structure, which facilitates a specific enzymatic reaction leading to a readily detectable signal.

Hydrolysis Mechanism Resulting in 7-amino-4-methylcoumarin (AMC) Liberation

The fundamental principle behind the use of Bz-Val-Gly-Arg-AMC is the enzymatic hydrolysis of the amide bond linking the C-terminal arginine of the peptide to the fluorescent molecule 7-amino-4-methylcoumarin (AMC). smolecule.comnih.gov In its uncleaved state, the AMC group is non-fluorescent or has very low fluorescence. Upon cleavage by a protease with the appropriate specificity, the free AMC is released. nih.gov This liberated AMC exhibits strong fluorescence when excited with ultraviolet light (around 353-380 nm), with an emission maximum in the blue region of the spectrum (around 442-460 nm). innopep.com The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, therefore, to the activity of the enzyme. nih.gov

This fluorogenic assay provides a continuous and sensitive method for monitoring protease activity in real-time. nih.gov The high sensitivity of fluorescence detection allows for the use of low substrate concentrations, which is particularly advantageous when working with limited amounts of enzyme. nih.gov

Specificity Determinants of the Peptide Sequence (Val-Gly-Arg) and Enzyme Subsite Recognition

The specificity of a protease for its substrate is determined by the interaction between the amino acid residues of the substrate and the corresponding binding pockets, or subsites, of the enzyme's active site. researchgate.net The nomenclature for these interactions designates the substrate residues as P4, P3, P2, P1, P1', P2', etc., starting from the scissile bond (the bond to be cleaved), and the corresponding enzyme subsites as S4, S3, S2, S1, S1', S2', etc. peakproteins.comexpasy.org

In the case of Bz-Val-Gly-Arg-AMC, the peptide sequence Val-Gly-Arg is crucial for its recognition by trypsin-like proteases. youtube.com

P1 Residue (Arginine): The arginine (Arg) at the P1 position is the primary determinant of specificity for trypsin-like proteases. youtube.com The S1 subsite of these enzymes contains a negatively charged aspartate residue at the bottom of a deep pocket, which forms a salt bridge with the positively charged side chain of arginine or lysine at the P1 position of the substrate. youtube.comyoutube.com This interaction anchors the substrate in the correct orientation for catalysis.

Methodological Frameworks for Utilizing Bz Val Gly Arg Amc Trifluoroacetate in Biochemical and Cellular Research

Fluorometric Assay Design and Optimization

The successful application of Bz-Val-Gly-Arg-AMC in research hinges on the careful design and optimization of the fluorometric assay. This involves selecting the appropriate optical parameters and refining the biochemical conditions to ensure accurate and reproducible measurements of enzyme activity.

The detection of enzymatic activity using Bz-Val-Gly-Arg-AMC relies on the measurement of the fluorescence emitted by the liberated 7-amido-4-methylcoumarin (AMC) group. The choice of optimal excitation and emission wavelengths is critical for maximizing the signal-to-noise ratio. While the bound substrate exhibits minimal fluorescence, the free AMC molecule is highly fluorescent. iris-biotech.de

Published data consistently indicate that the optimal wavelengths for detecting cleaved AMC are in the ultraviolet to blue range. Specifically, an excitation wavelength of approximately 380 nm and an emission wavelength of around 460 nm are widely used. focusbiomolecules.comsigmaaldrich.com Some studies also utilize a slightly broader excitation range of 340-360 nm with an emission spectrum of 440-460 nm. caymanchem.com The selection between these ranges may depend on the specific instrumentation and experimental conditions.

Table 1: Recommended Wavelengths for AMC Fluorescence Detection

| Parameter | Wavelength Range | Source(s) |

| Excitation | 380 nm | focusbiomolecules.comsigmaaldrich.com |

| 340-360 nm | caymanchem.com | |

| Emission | 460 nm | focusbiomolecules.comsigmaaldrich.com |

| 440-460 nm | caymanchem.com |

To achieve reliable and maximal enzyme activity, it is crucial to optimize the reaction environment. Key parameters include pH, the choice of buffer system, temperature, and the inclusion of specific additives.

pH and Buffer Systems: The pH of the reaction mixture directly influences the ionization state of both the enzyme's active site residues and the substrate, thereby affecting binding and catalysis. The optimal pH must be determined empirically for each enzyme. Common buffer systems used in assays with AMC-based substrates include Tris-HCl and HEPES. researchgate.netmdpi.commdpi.com For instance, studies on transaminases have been conducted at a physiological pH of 7.4 using a HEPES buffer. mdpi.com

Temperature: Enzyme activity is highly dependent on temperature, with most assays being performed at a physiologically relevant temperature, such as 37°C, to mimic in vivo conditions. mdpi.com However, the optimal temperature can vary between enzymes and should be standardized for consistent results.

Additives: The inclusion of certain additives can be necessary to maintain enzyme stability and activity. For example, reducing agents like dithiothreitol (B142953) (DTT) are often added to preserve the function of cysteine proteases. Chelating agents such as ethylenediaminetetraacetic acid (EDTA) may be included to remove divalent metal ions that could inhibit the enzyme of interest or activate contaminating proteases. The necessity and optimal concentration of such additives must be evaluated during assay development.

Table 2: Typical Components for Reaction Condition Optimization

| Component | Example(s) | Purpose | Source(s) |

| Buffer System | Tris-HCl, HEPES | Maintain stable pH | researchgate.netmdpi.commdpi.com |

| Temperature | 37°C | Optimize catalytic rate | mdpi.com |

| Reducing Agent | Dithiothreitol (DTT) | Protect enzyme sulfhydryl groups | - |

| Chelating Agent | EDTA | Sequester inhibitory metal ions | - |

A major advantage of using fluorogenic substrates like Bz-Val-Gly-Arg-AMC is the ability to monitor enzyme activity in real-time. The assay is typically performed in a microplate fluorometer or a spectrofluorometer equipped with temperature control.

The reaction is initiated by adding the enzyme to a solution containing the substrate in an optimized buffer. sigmaaldrich.com The increase in fluorescence is then recorded over time. sigmaaldrich.com This continuous monitoring provides the initial velocity (v₀) of the reaction, which is determined from the linear portion of the progress curve. mdpi.com This rate of fluorescence increase is directly proportional to the rate of substrate hydrolysis and thus to the enzyme's activity.

Quantitative Enzymatic Kinetics Analysis

Beyond simple activity detection, Bz-Val-Gly-Arg-AMC is instrumental in performing detailed quantitative analyses of enzyme kinetics. This allows for the determination of key parameters that describe the efficiency and substrate affinity of an enzyme.

Steady-state kinetics are analyzed by measuring the initial reaction velocity at various substrate concentrations. ucl.ac.uk The resulting data are typically plotted as velocity versus substrate concentration, which often yields a hyperbolic curve described by the Michaelis-Menten equation. ucl.ac.ukyoutube.com From this analysis, several fundamental kinetic parameters can be derived:

Vmax (Maximum Velocity): This represents the maximum rate of the reaction when the enzyme is fully saturated with the substrate. ucl.ac.uk It is dependent on the total enzyme concentration. youtube.com

Km (Michaelis Constant): The Km is the substrate concentration at which the reaction velocity is half of Vmax. ucl.ac.uk It is an inverse measure of the enzyme's apparent affinity for the substrate; a lower Km indicates a higher affinity. ucl.ac.uk

kcat (Catalytic Constant): Also known as the turnover number, kcat represents the number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated. It is calculated as Vmax / [E]t, where [E]t is the total enzyme concentration.

These parameters are often determined by fitting the experimental data to the Michaelis-Menten equation or by using linear transformations such as the Lineweaver-Burk double-reciprocal plot (1/v vs. 1/[S]). utah.eduyoutube.com

Table 3: Key Steady-State Kinetic Parameters

| Parameter | Description | Significance | Source(s) |

| Vmax | Maximum reaction rate at saturating substrate concentration. | Reflects the catalytic capacity of the enzyme at a given concentration. | ucl.ac.uk |

| Km | Substrate concentration at which the reaction rate is half of Vmax. | Inverse measure of the apparent affinity of the enzyme for the substrate. | ucl.ac.uk |

| kcat | Turnover number; molecules of substrate converted per enzyme molecule per second. | Measures the intrinsic catalytic rate of the enzyme. | youtube.com |

| kcat/Km | Catalytic efficiency or specificity constant. | Represents the overall efficiency of the enzyme for a particular substrate. | youtube.com |

Bz-Val-Gly-Arg-AMC is particularly useful for profiling and characterizing proteases with a specificity for cleaving after an arginine residue, a characteristic of trypsin-like enzymes. It has been employed to measure the trypsin-like activity of complex enzymatic systems like the 20S proteasome. focusbiomolecules.combachem.com

By comparing the kinetic parameters obtained with Bz-Val-Gly-Arg-AMC to those obtained with other substrates containing different peptide sequences, researchers can create a detailed profile of an enzyme's substrate specificity. For example, studies have used a panel of AMC-conjugated substrates to differentiate the specificities of closely related enzymes, such as tissue plasminogen activator (tPA) and urokinase-type plasminogen activator (uPA). nih.gov Such profiling is crucial for understanding the biological roles of proteases and for the development of specific inhibitors. The substrate has also been used in the characterization of newly discovered proteases, such as a trypsin-like serine protease from the nematode Anisakis simplex. nih.gov

Comparative Protease Substrate Analysis in Multiplexed Assays

The analysis of protease activity within complex biological samples often requires sophisticated methods that can differentiate between multiple enzymatic activities simultaneously. Multiplexed assays, which utilize a cocktail of specific substrates, provide a powerful approach to concurrently measure the activity of different proteases or distinct catalytic subunits of a single proteolytic complex like the proteasome. Bz-Val-Gly-Arg-AMC trifluoroacetate (B77799), a fluorogenic substrate for trypsin-like proteases, is a key reagent in these methodological frameworks.

Concurrent Measurement of Different Proteasome Activities (e.g., with Suc-LLVY-AMC for chymotrypsin-like and Z-LLE-AMC for PGPH)

The 20S proteasome is a multicatalytic enzyme complex responsible for the majority of non-lysosomal protein degradation in eukaryotic cells. It possesses three distinct types of proteolytic activities: chymotrypsin-like (CT-L), trypsin-like (T-L), and peptidyl-glutamyl peptide-hydrolyzing (PGPH) or caspase-like activity. nih.gov To dissect the contribution of each of these activities, researchers employ a panel of fluorogenic peptide substrates, each designed to be preferentially cleaved by a specific catalytic subunit.

Bz-Val-Gly-Arg-AMC is specifically used to measure the trypsin-like activity of the 20S proteasome. glpbio.comfocusbiomolecules.com In a multiplexed assay format, it is combined with other substrates such as Suc-LLVY-AMC for chymotrypsin-like activity and Z-LLE-AMC for PGPH activity. glpbio.comfocusbiomolecules.comuniversiteitleiden.nl The cleavage of these substrates releases the fluorophore 7-amido-4-methylcoumarin (AMC), which emits a fluorescent signal upon excitation (typically around 380 nm), with emission measured at approximately 460 nm. focusbiomolecules.comtribioscience.com By monitoring the increase in fluorescence over time, the specific activity of each proteolytic site can be quantified.

This concurrent measurement is crucial for understanding the regulation of the proteasome in various physiological and pathological states. For instance, studies have used this approach to investigate how post-translational modifications or the binding of regulatory particles affect the activity of the different proteasome subunits. researchgate.net The allosteric regulation between the active subunits can also be studied, as the binding and cleavage of one substrate can influence the hydrolysis rate of others. universiteitleiden.nl

Table 1: Substrates for Concurrent Measurement of Proteasome Activities

| Proteasome Activity | Fluorogenic Substrate | Typical Abbreviation |

|---|---|---|

| Trypsin-like (T-L) | Bz-Val-Gly-Arg-AMC | Bz-VGR-AMC |

| Chymotrypsin-like (CT-L) | Suc-LLVY-AMC | Suc-LLVY-AMC |

| PGPH/Caspase-like | Z-LLE-AMC | Z-LLE-AMC |

Strategies for Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS)

While fluorogenic substrates are invaluable for measuring known enzyme activities, determining the substrate specificity of novel or poorly characterized proteases requires a more unbiased approach. Multiplex Substrate Profiling by Mass Spectrometry (MSP-MS) is a powerful technique that addresses this need by assessing the cleavage of a large, diverse library of synthetic peptides. nih.govnih.govresearchgate.net

The core principle of MSP-MS involves incubating the protease of interest with a library of physiochemically diverse peptides. nih.gov Following the incubation, the resulting cleavage products are identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS). ucsf.edu This method provides a comprehensive and quantitative profile of the protease's substrate specificity. nih.gov

Although Bz-Val-Gly-Arg-AMC itself is a fluorogenic substrate not directly used in the non-fluorogenic peptide libraries of MSP-MS, the cleavage motif it represents (a basic residue, Arginine, at the P1 position) is a key component of these libraries. The data obtained from an MSP-MS experiment can reveal a preference for cleavage after arginine, validating the use of Bz-Val-Gly-Arg-AMC as a tool for that specific enzyme. Furthermore, the detailed specificity information from MSP-MS can be used to design more selective and efficient fluorogenic substrates or inhibitors. nih.gov

The MSP-MS workflow typically involves:

Incubation: The protease is incubated with a rationally designed library of peptides (e.g., 228 tetradecapeptides) under optimal conditions. researchgate.net

Quenching: The enzymatic reaction is stopped at various time points.

Analysis: The samples are analyzed by LC-MS/MS to identify the peptide cleavage products.

Data Processing: Specialized software is used to analyze the mass spectrometry data, identify cleavage sites, and quantify the abundance of each cleavage product. ucsf.edu

This strategy has been successfully applied to characterize a wide range of proteases, including those from pathogens, and to understand their role in disease. nih.govresearchgate.net

Assay Development and Validation for Novel Proteolytic Enzymes

The discovery and characterization of novel proteolytic enzymes are fundamental to advancing our understanding of biology and disease. A critical step in this process is the development and validation of robust enzymatic assays. nih.gov Fluorogenic substrates like Bz-Val-Gly-Arg-AMC serve as essential tools in this endeavor, particularly for enzymes with trypsin-like specificity.

The development of a new protease assay using a substrate like Bz-Val-Gly-Arg-AMC involves several key stages:

Initial Substrate Screening: If a novel protease is suspected to have trypsin-like activity (e.g., based on sequence homology), Bz-Val-Gly-Arg-AMC would be a primary candidate for initial screening to confirm proteolytic activity.

Assay Optimization: Key parameters must be optimized to ensure reliable and sensitive measurement of enzyme activity. This includes determining the optimal pH, temperature, buffer composition, and substrate concentration (typically around the Michaelis-Menten constant, Kₘ).

Kinetic Characterization: Once the assay is optimized, kinetic parameters such as Kₘ and kcat can be determined. This provides quantitative information about the enzyme's affinity for the substrate and its catalytic efficiency.

Assay Validation: The assay must be validated for its intended purpose. nih.gov This involves assessing its specificity, linearity, precision, and accuracy. For example, the specificity can be confirmed by testing the enzyme against a panel of substrates with different peptide sequences and by using known protease inhibitors.

High-Throughput Screening (HTS): For drug discovery applications, the validated assay can be adapted to a high-throughput format (e.g., 96- or 384-well plates) to screen large libraries of compounds for potential inhibitors. nih.gov The use of red-shifted fluorophores or dual-substrate assays can help to mitigate interference from library compounds. nih.govresearchgate.net

The development of such assays is not only crucial for characterizing the fundamental properties of a new enzyme but also for identifying tools to modulate its activity for therapeutic or research purposes.

Table 2: Key Parameters in Assay Development and Validation

| Parameter | Description |

|---|---|

| Specificity | The ability of the assay to measure only the activity of the enzyme of interest. |

| Linearity | The range over which the assay signal is directly proportional to the enzyme concentration or activity. |

| Precision | The degree of agreement among individual measurements when the procedure is applied repeatedly. |

| Accuracy | The closeness of the measured value to the true value. |

| Kₘ (Michaelis Constant) | The substrate concentration at which the reaction rate is half of the maximum velocity (Vmax). |

| kcat (Turnover Number) | The number of substrate molecules converted to product per enzyme molecule per unit of time. |

Table 3: Compound Names

| Abbreviation/Trivial Name | Full Chemical Name |

|---|---|

| Bz-Val-Gly-Arg-AMC trifluoroacetate | Benzoyl-Val-Gly-Arg-(7-amido-4-methylcoumarin) trifluoroacetate |

| Suc-LLVY-AMC | Succinyl-Leu-Leu-Val-Tyr-(7-amido-4-methylcoumarin) |

| Z-LLE-AMC | Carbobenzoxy-Leu-Leu-Glu-(7-amido-4-methylcoumarin) |

Advanced Applications of Bz Val Gly Arg Amc Trifluoroacetate in Academic Inquiry

Investigation of Proteasome Function and Dysregulation in Biological Contexts

Bz-Val-Gly-Arg-AMC is primarily recognized as a substrate for the 20S proteasome, a multi-catalytic protease complex crucial for protein degradation and cellular homeostasis. The compound is specifically designed to measure the trypsin-like activity of the proteasome. focusbiomolecules.comglpbio.com Upon cleavage of the peptide bond following the Arginine residue by the active enzyme, the highly fluorescent 7-amido-4-methylcoumarin (AMC) group is released. This liberation results in a measurable increase in fluorescence (typically at an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm), which is directly proportional to the rate of enzymatic activity. focusbiomolecules.combiocompare.com

Studies on Proteasome Activity in Pathological Conditions (e.g., Alzheimer's disease research)

The ubiquitin-proteasome system's role in neurodegenerative diseases, where the aggregation of misfolded proteins is a key pathological hallmark, is a major area of investigation. Bz-Val-Gly-Arg-AMC has been utilized to probe proteasome function in brain tissue from patients with Alzheimer's disease.

A notable study investigated the 20S proteasome isolated from the brains of individuals with Alzheimer's disease compared to age-matched controls. focusbiomolecules.com Using Bz-Val-Gly-Arg-AMC to measure the trypsin-like activity, alongside other specific substrates for the chymotrypsin-like and peptidyl-glutamyl peptide-hydrolyzing (PGPH) activities, researchers made a significant finding. While the proteasome from Alzheimer's brains exhibited disease-specific post-translational modifications, the core proteolytic activities, including the trypsin-like activity measured by this substrate, were found to be unchanged. focusbiomolecules.com This suggests that the fundamental catalytic function of the proteasome may remain intact in the disease state, and that other factors, such as impaired substrate recognition or delivery to the proteasome, might be more central to the pathology.

Analysis of Proteasome Subunit Specificity and Catalytic Site Dynamics

The 20S proteasome contains three distinct catalytic β-subunits, each with a different substrate preference: β1 (caspase-like or PGPH activity), β2 (trypsin-like activity), and β5 (chymotrypsin-like activity). nih.gov Bz-Val-Gly-Arg-AMC is highly specific for the trypsin-like activity of the β2 subunit, which preferentially cleaves after basic amino acid residues like Arginine. focusbiomolecules.comubpbio.com

Researchers use a panel of fluorogenic substrates to dissect the activity of each catalytic site independently. This allows for a detailed analysis of how the activity of individual subunits may be modulated by regulatory particles (like the 19S or PA28), post-translational modifications, or the presence of inhibitors. ubpbio.com The distinct peptide sequence, Val-Gly-Arg, ensures that the substrate is selectively processed by the β2 active site, providing a clear window into the dynamics of this specific catalytic center. glpbio.combachem.com This specificity is crucial for understanding the differential regulation and function of the various proteasomal activities in both normal physiology and disease.

Table 1: Fluorogenic Substrates for Profiling 20S Proteasome Catalytic Activities This table is interactive. You can sort and filter the data.

| Substrate Name | Peptide Sequence | Target Activity | Catalytic Subunit |

|---|---|---|---|

| Bz-Val-Gly-Arg-AMC | Bz-VGR-AMC | Trypsin-like | β2 |

| Suc-Leu-Leu-Val-Tyr-AMC | Suc-LLVY-AMC | Chymotrypsin-like | β5 |

| Z-Leu-Leu-Glu-AMC | Z-LLE-AMC | Caspase-like / PGPH | β1 |

Elucidation of Proteolytic Enzyme Specificity and Structure-Activity Relationships

Beyond the proteasome, Bz-Val-Gly-Arg-AMC serves as a valuable tool for characterizing other proteases with trypsin-like specificity, meaning they cleave peptide bonds C-terminal to basic amino acid residues. The compound's defined structure (P1 Arginine) makes it an excellent probe for studying the structure-activity relationships of an enzyme's S1 binding pocket, which accommodates the substrate's P1 residue. nih.gov

By systematically altering the amino acids at the P2 (Glycine) and P3 (Valine) positions and measuring the corresponding changes in cleavage efficiency, researchers can map the extended substrate specificity of a given protease. This approach is fundamental to understanding how an enzyme achieves its remarkable selectivity for specific protein targets within the complex cellular environment. The use of 7-amino-4-methylcoumarin (B1665955) (AMC) as the fluorescent reporter is a well-established and reliable method for determining the cleavage rates of individual substrates, allowing for precise quantification of these structure-activity relationships. nih.gov For instance, studies have used this methodology to profile the specificity of diverse proteases such as plasmin and tissue plasminogen activator (tPA), both of which show a preference for cleaving after basic residues like Arginine. nih.gov

Contributions to the Discovery and Characterization of Protease Inhibitors

The search for potent and specific protease inhibitors is a cornerstone of modern drug discovery. Bz-Val-Gly-Arg-AMC trifluoroacetate (B77799) is instrumental in this process, from initial large-scale screening to detailed mechanistic studies of lead compounds.

Utilization in High-Throughput Screening Assays for Inhibitor Identification

High-throughput screening (HTS) allows for the rapid testing of tens of thousands of chemical compounds for their ability to modulate the activity of a biological target. nih.gov Assays using Bz-Val-Gly-Arg-AMC are ideally suited for this purpose. The assay is typically performed in a multi-well plate format where the protease and the fluorogenic substrate are combined. nih.gov

In a typical HTS workflow for a trypsin-like protease:

The enzyme, substrate (Bz-Val-Gly-Arg-AMC), and buffer are dispensed into each well of a microplate.

A unique compound from a chemical library is added to each well.

The plate is incubated, and the rate of AMC release is measured over time using a fluorescence plate reader.

Wells in which a test compound inhibits the protease will exhibit a significantly lower fluorescent signal compared to control wells. nih.gov This "hit" can then be selected for further characterization. This robust and sensitive method has been widely adapted to screen for inhibitors of various proteases critical to human diseases. nih.govnih.gov

Table 2: Example Data from a Hypothetical HTS Assay for Protease Inhibitors This table is interactive. You can sort and filter the data.

| Compound ID | Concentration (µM) | % Inhibition of AMC Release | Hit Status |

|---|---|---|---|

| Cmpd-001 | 10 | 5% | No |

| Cmpd-002 | 10 | 92% | Yes |

| Cmpd-003 | 10 | 12% | No |

| Cmpd-004 | 10 | 8% | No |

Kinetic Evaluation of Inhibitor Potency (IC50, Ki, kinact) and Mechanism of Action

Once "hits" are identified from an HTS campaign, Bz-Val-Gly-Arg-AMC is used to perform detailed kinetic analyses to quantify their potency and understand how they inhibit the enzyme. The continuous nature of the fluorescent assay is perfectly suited for these measurements. ubpbio.com

IC50 Determination: The half-maximal inhibitory concentration (IC50) is determined by measuring the rate of substrate cleavage at a range of inhibitor concentrations. The IC50 value represents the concentration of inhibitor required to reduce the enzyme's activity by 50% and is a standard measure of inhibitor potency. nih.gov

Mechanism of Action: By performing kinetic experiments at different concentrations of both the inhibitor and the substrate (Bz-Val-Gly-Arg-AMC), researchers can determine the inhibitor's mechanism of action (e.g., competitive, non-competitive, or uncompetitive). This is crucial for understanding how the inhibitor interacts with the enzyme.

Determination of Ki and kinact: For reversible inhibitors, the inhibition constant (Ki), a true measure of binding affinity, can be calculated from the IC50 value using equations like the Cheng-Prusoff equation. For irreversible inhibitors, the assay can be used to determine the rate of inactivation (kinact). These kinetic parameters are essential for comparing the efficacy of different inhibitors and guiding medicinal chemistry efforts to optimize lead compounds.

Role in Understanding Broader Protein Degradation and Processing Pathways

The study of cellular protein homeostasis, encompassing the synthesis, folding, and degradation of proteins, is fundamental to understanding cell biology and disease. Bz-Val-Gly-Arg-AMC trifluoroacetate serves as a critical investigative tool in this field, particularly for elucidating the mechanisms of complex protein degradation and processing pathways. Its primary application lies in the detailed characterization of the proteasome, the central protease complex responsible for regulated protein degradation in eukaryotic cells. abbexa.com

Bz-Val-Gly-Arg-AMC is a synthetic peptide linked to a fluorescent reporter group, 7-amido-4-methylcoumarin (AMC). This structure makes it a fluorogenic substrate for specific types of proteases. Researchers utilize it to specifically measure the trypsin-like activity of the 20S proteasome, one of the three major proteolytic activities of this complex. tribioscience.comfocusbiomolecules.combachem.com The enzymatic cleavage of the Arginine (Arg)-AMC bond by the proteasome liberates the AMC molecule, which produces a quantifiable fluorescent signal.

A comprehensive understanding of proteasome function requires the assessment of all its catalytic activities. Therefore, Bz-Val-Gly-Arg-AMC is frequently used as part of a panel of substrates. This multi-substrate approach allows for a detailed profiling of the proteasome's functional state. For instance, its trypsin-like activity is assayed alongside the chymotrypsin-like and caspase-like (or PGPH) activities, which are measured using different specific substrates. focusbiomolecules.comglpbio.com This multiplexed analysis is crucial in studies comparing proteasome function in healthy versus diseased states, such as in neurodegenerative disorders. focusbiomolecules.com

The utility of this compound extends beyond the mammalian proteasome. It has also been employed as a substrate for the tricorn core protease from the archaeon Thermoplasma acidophilum, providing insights into the evolution and function of protein degradation machinery across different domains of life. bachem.comglpbio.com By enabling precise measurement of specific proteolytic activities, Bz-Val-Gly-Arg-AMC helps researchers dissect the roles of various proteases within the broader ubiquitin-proteasome system and other significant degradation pathways. abbexa.com

Table 1: Substrate Panel for 20S Proteasome Activity Profiling

| Proteolytic Activity | Typical Fluorogenic Substrate |

|---|---|

| Trypsin-like | Bz-Val-Gly-Arg-AMC |

| Chymotrypsin-like | Suc-Leu-Leu-Val-Tyr-AMC |

| Caspase-like / PGPH | Z-Leu-Leu-Glu-AMC |

This table illustrates a common panel of substrates used to comprehensively assess the major catalytic activities of the 20S proteasome in vitro. tribioscience.comfocusbiomolecules.comglpbio.com

Application in in vitro Protease Activation and Self-Processing Studies

The functional regulation of many proteases is achieved through activation events, which can include the cleavage of a pro-peptide from an inactive zymogen or autocatalytic self-processing. This compound is an invaluable reagent for studying these phenomena in controlled in vitro settings. The underlying principle of its application is based on fluorescence spectroscopy. nih.gov

The intact substrate, Bz-Val-Gly-Arg-AMC, is essentially non-fluorescent. However, upon proteolytic cleavage at the arginine-AMC bond, the liberated 7-amino-4-methylcoumarin (AMC) becomes highly fluorescent, with excitation and emission maxima typically around 380 nm and 460 nm, respectively. tribioscience.comfocusbiomolecules.com This direct relationship between enzymatic activity and fluorescent output allows for the real-time, continuous monitoring of protease function.

In the context of protease activation, researchers can introduce a pro-enzyme (zymogen) to an activating factor in the presence of Bz-Val-Gly-Arg-AMC. The rate of increase in fluorescence directly corresponds to the rate at which the zymogen is converted into its active form, which can then cleave the substrate. This method is highly effective for determining the kinetics of protease activation.

Similarly, for proteases that undergo autocatalytic activation or self-processing, Bz-Val-Gly-Arg-AMC can be used to monitor the reaction. As the protease molecules activate themselves, they begin to cleave the fluorogenic substrate, leading to a progressive increase in the fluorescent signal. This allows for the characterization of the kinetics of self-processing. The high sensitivity of fluorescence-based assays, enhanced by fluorophores like AMC, permits the use of very low enzyme and substrate concentrations, which is critical when studying enzymes that are difficult to purify in large quantities. nih.gov

The kinetic parameters of a protease, such as the Michaelis constant (Kм) and catalytic rate (kcat), can be determined by measuring the rate of substrate cleavage at various substrate concentrations. researchgate.net This quantitative data is fundamental for comparing the efficiency of different proteases or the effect of mutations on enzymatic activity. While specific kinetic data for Bz-Val-Gly-Arg-AMC is proprietary to individual research contexts, the principle is universally applied. For example, similar AMC-based substrates are used to determine the kinetic constants for enzymes like thrombin, demonstrating the broad applicability of this method. nih.govresearchgate.net

Table 2: Principle of the Fluorogenic Protease Assay

| State | Components | Fluorescence |

|---|---|---|

| Before Cleavage | Active Protease + Bz-Val-Gly-Arg-AMC | Minimal |

| After Cleavage | Active Protease + Cleaved Peptide (Bz-Val-Gly-Arg) + Free AMC | High |

This table outlines the basic mechanism of action for fluorogenic substrates like Bz-Val-Gly-Arg-AMC. The proteolytic release of the AMC fluorophore results in a detectable signal that is proportional to enzyme activity. nih.gov

Table 3: Compound Names Mentioned in this Article

| Compound Name | Abbreviation / Trivial Name |

|---|---|

| Benzoyl-Valyl-Glycyl-Arginyl-7-amido-4-methylcoumarin trifluoroacetate | This compound |

| Succinyl-Leucyl-Leucyl-Valyl-Tyrosyl-7-amido-4-methylcoumarin | Suc-Leu-Leu-Val-Tyr-AMC (Suc-LLVY-AMC) |

| Carbobenzoxy-Leucyl-Leucyl-Glutamyl-7-amido-4-methylcoumarin | Z-Leu-Leu-Glu-AMC (Z-LLE-AMC) |

| 7-amino-4-methylcoumarin | AMC |

| 7-amino-4-carbamoylmethylcoumarin | ACC |

Emerging Research Directions and Future Perspectives Involving Bz Val Gly Arg Amc Trifluoroacetate

Strategies for Enhancing Substrate Sensitivity and Specificity

While Bz-Val-Gly-Arg-AMC is effective, research continues to focus on developing substrates with even greater sensitivity and specificity. One approach involves modifying the peptide sequence. For instance, the development of combinatorial fluorogenic substrate libraries allows for the rapid profiling of protease specificity by testing a wide array of peptide sequences. This technique has been used to determine the extended substrate specificities of various serine proteases. nih.gov

Another strategy involves altering the fluorophore itself. The use of 7-amino-4-carbamoylmethylcoumarin (ACC) as a leaving group has shown promise. ACC-containing substrates exhibit enhanced fluorescence properties compared to their AMC counterparts, allowing for more sensitive detection of proteolytic activity at lower substrate concentrations. nih.gov

| Feature | AMC (7-amino-4-methylcoumarin) | ACC (7-amino-4-carbamoylmethylcoumarin) |

| Fluorescence Yield | Standard | Approximately 2.8-fold higher than AMC |

| Excitation/Emission Maxima (Cleaved) | ~380 nm / ~460 nm focusbiomolecules.comtribioscience.com | 350 nm / 450 nm nih.gov |

| Advantage | Well-established methodology nih.gov | More sensitive detection of proteolytic activity nih.gov |

Integration with Advanced High-Throughput Screening Technologies

The properties of Bz-Val-Gly-Arg-AMC make it highly suitable for high-throughput screening (HTS) of protease inhibitors. Its use in a simple, fluorescence-based assay allows for the rapid testing of large compound libraries. The integration of this substrate with positional-scanning libraries and other array technologies further accelerates the process of identifying potent and selective protease inhibitors. nih.gov

Future developments in this area may involve the use of microfluidic devices and automated liquid handling systems to further miniaturize and accelerate the screening process. These technologies, combined with sensitive fluorogenic substrates like Bz-Val-Gly-Arg-AMC, will be instrumental in the discovery of new therapeutic agents targeting proteases.

Development of Novel Biosensing and Reporter Systems Utilizing AMC Fluorescence

The fluorescent signal generated by the cleavage of AMC-based substrates has potential applications beyond simple activity assays. Researchers are exploring the development of novel biosensors and reporter systems that utilize this technology. For instance, whole-cell biosensors are being developed that use a reporter gene encoding an enzyme that can act on a fluorogenic substrate. nih.gov

A challenge in using fluorescence in complex biological samples is the potential for background autofluorescence. nih.gov To overcome this, strategies are being developed to use reporter enzymes that produce fluorescent compounds with excitation and emission wavelengths that are less common in biological matrices. nih.gov While not directly involving Bz-Val-Gly-Arg-AMC, this principle could be applied to develop more sophisticated reporter systems based on AMC or other fluorophores for real-time monitoring of protease activity in living cells or complex biological fluids.

Expansion of Applications to Diverse Families of Serine Proteases

While Bz-Val-Gly-Arg-AMC is primarily associated with the proteasome, its core peptide sequence (Val-Gly-Arg) can be recognized by other serine proteases with trypsin-like specificity. These include enzymes involved in blood coagulation and fibrinolysis, such as thrombin and plasmin. nih.govnih.gov

By systematically modifying the peptide sequence, researchers can create a panel of substrates to profile the activity of a wide range of serine proteases. For example, substrates with different amino acids at the P1, P2, P3, and P4 positions can be synthesized to identify the optimal cleavage sequence for a particular protease. nih.gov This approach has been used to characterize the substrate specificities of thrombin, plasmin, tissue plasminogen activator (tPA), and urokinase-type plasminogen activator (uPA). nih.govechelon-inc.com

| Protease | Known P1 Preference | Example Substrate(s) |

| Thrombin | Arginine nih.gov | Boc-Val-Pro-Arg-AMC peptanova.de, Z-Gly-Gly-Arg-AMC researchgate.netmedchemexpress.com |

| Plasmin | Lysine (B10760008), Arginine nih.gov | Boc-Val-Leu-Lys-AMC peptanova.de |

| Factor Xa | Arginine | N-Bz-Ile-Glu-Gly-Arg-pNA nih.gov |

| Urokinase | Arginine | Z-Gly-Gly-Arg-AMC echelon-inc.com |

Q & A

Q. What are the standard methods for synthesizing and characterizing Bz-Val-Gly-Arg-AMC trifluoroacetate?

The compound is synthesized via solid-phase peptide synthesis (SPPS) , where the peptide chain is assembled stepwise on a resin. Key steps include:

- Coupling reactions using protected amino acids (e.g., Fmoc- or Boc-protected residues).

- Cleavage and deprotection with trifluoroacetic acid (TFA) to release the peptide and form the trifluoroacetate salt. Characterization involves reverse-phase HPLC (≥98% purity verification) and mass spectrometry (e.g., MALDI-TOF) to confirm molecular weight .

Q. How is this compound used as a substrate in protease activity assays?

The compound acts as a fluorogenic substrate for trypsin-like proteases (e.g., proteasomes, thrombin). Upon enzymatic cleavage of the Arg-AMC bond, the fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released. Researchers measure fluorescence (excitation/emission: 380/460 nm) to quantify activity. Assays are typically conducted in buffered solutions (pH 7.4, 37°C) with protease-specific optimizations (e.g., 20S proteasome assays require ATP for 26S activation) .

Advanced Research Questions

Q. How can researchers optimize enzymatic assays using this compound to account for variable Km values?

The Km (e.g., 78 μM for proteasome trypsin-like activity) depends on enzyme source and assay conditions. Optimization strategies include:

- Substrate titration to determine saturating concentrations.

- Buffer composition adjustments (e.g., ionic strength, cofactors like Mg²⁺).

- Inhibitor controls (e.g., lactacystin for proteasome specificity). Parallel use of substrates like Suc-LLVY-AMC (chymotrypsin-like activity) ensures activity profile accuracy .

Q. How should conflicting data on substrate specificity (e.g., cross-reactivity with non-target proteases) be resolved?

Contradictions may arise from enzyme impurities or overlapping substrate recognition. Methodological solutions include:

Q. What strategies are recommended for scaling up SPPS of this compound while maintaining purity?

Scaling challenges include resin swelling efficiency and TFA removal. Best practices:

- High-loading resins (≥0.5 mmol/g) to maximize yield.

- Orthogonal deprotection (e.g., TFA cleavage with scavengers like triisopropylsilane).

- Post-synthesis purification via preparative HPLC to remove truncated peptides .

Q. How can fluorescence interference (e.g., autofluorescence in cell lysates) be minimized in AMC-based assays?

- Background subtraction : Include no-enzyme controls.

- Matrix calibration : Spiking known AMC concentrations into lysates.

- Filter optimization : Use narrow-bandwidth filters to exclude nonspecific signals .

Methodological Troubleshooting

Q. What steps validate the specificity of this compound for proteasome trypsin-like activity versus other proteases?

- Inhibitor studies : Use MG-132 (proteasome inhibitor) vs. aprotinin (serine protease inhibitor).

- Fractionated lysates : Compare activity in cytosolic (proteasome-rich) vs. mitochondrial fractions.

- Substrate competition : Co-incubate with non-fluorescent competitive substrates (e.g., Z-GPR-amide) .

Q. How should researchers address batch-to-batch variability in substrate performance?

- Certificate of Analysis (CoA) : Verify purity (HPLC), mass (MS), and solubility (≥10 mM in DMSO).

- Internal standardization : Normalize activity to a reference batch in each experiment .

Data Interpretation

Q. What analytical approaches distinguish proteasome-mediated cleavage from nonspecific hydrolysis of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.